N-tert-ブチル 2-(Boc-アミノ)プロパンアミド

説明

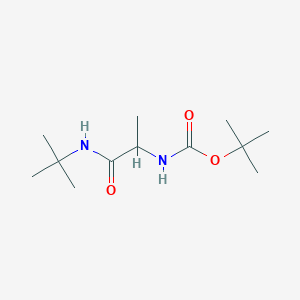

N-T-Butyl 2-(boc-amino)propanamide is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-T-Butyl 2-(boc-amino)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-T-Butyl 2-(boc-amino)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

N-T-Butyl 2-(Boc-amino)propanamide plays a crucial role in drug development, particularly in the synthesis of pharmaceutical intermediates.

- Peptide Synthesis : The Boc group serves as a protective group for amines, facilitating the selective formation of peptide bonds while minimizing side reactions. It can be removed under mild acidic conditions, which is advantageous in multi-step organic syntheses.

- Anticonvulsant Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties across various seizure models. For instance:

| Model | ED50 (mg/kg) | Comments |

|---|---|---|

| Maximal Electroshock (MES) | 48.0 | Robust protection observed |

| 6 Hz (32 mA) | 45.2 | Effective against focal seizures |

| 6 Hz (44 mA) | 201.3 | Lower efficacy in severe models |

The mechanism of action involves modulation of glutamate transporters, specifically acting as a positive allosteric modulator (PAM) of the EAAT2 transporter, which enhances glutamate uptake and reduces excitotoxicity associated with seizures .

Environmental Science

N-T-Butyl 2-(Boc-amino)propanamide is utilized in environmental research to study nitrogen-containing pollutants. The Boc group aids in simulating and understanding the behavior of these pollutants under various conditions, contributing to environmental remediation strategies.

In Vitro Studies and Toxicity Profiles

In vitro studies have evaluated the compound's ADME-Tox profiles:

- Metabolic Stability : Exhibited good stability in human liver microsomes.

- Cytotoxicity : No significant hepatotoxic effects were observed in HepG2 cell lines.

- Neurotoxicity : Did not affect critical cytochrome P450 isoforms (CYP3A4/CYP2D6), indicating a favorable safety profile for further development.

Case Study on Seizure Models

In a focused study involving various seizure models, N-T-Butyl 2-(Boc-amino)propanamide demonstrated consistent efficacy across multiple tests, indicating its potential as a therapeutic agent for epilepsy management.

Comparative Study with Other Compounds

When compared with other anticonvulsants, this compound showed a unique mechanism that separates its therapeutic effects from common side effects associated with existing treatments .

生物活性

N-T-Butyl 2-(Boc-amino)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-T-Butyl 2-(Boc-amino)propanamide is characterized by the following structural formula:

- Molecular Weight : 197.27 g/mol

- Solubility : Soluble in organic solvents like DMSO and methanol.

The compound features a tert-butyl group, a Boc (tert-butyloxycarbonyl) protecting group for the amino function, and a propanamide moiety, which influences its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of N-T-Butyl 2-(Boc-amino)propanamide derivatives. In particular, derivatives have shown significant efficacy in various seizure models:

| Model | ED50 (mg/kg) | Comments |

|---|---|---|

| Maximal Electroshock (MES) | 48.0 | Robust protection observed |

| 6 Hz (32 mA) | 45.2 | Effective against focal seizures |

| 6 Hz (44 mA) | 201.3 | Demonstrated lower efficacy in severe models |

These findings suggest that N-T-Butyl 2-(Boc-amino)propanamide may act as a broad-spectrum anticonvulsant with a favorable therapeutic window, indicating low potential for motor impairment in animal models .

The mechanism of action for N-T-Butyl 2-(Boc-amino)propanamide appears to involve modulation of glutamate transporters. Specifically, studies indicate that it acts as a positive allosteric modulator (PAM) of the EAAT2 glutamate transporter, enhancing glutamate uptake in neuronal cells. This mechanism is crucial as it helps to reduce excitotoxicity associated with elevated glutamate levels, which is often linked to seizure activity .

In Vitro Studies and Toxicity Profiles

In vitro studies have assessed the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles. Key findings include:

- Metabolic Stability : The compound exhibited good metabolic stability in human liver microsomes.

- Cytotoxicity : No significant hepatotoxic effects were observed in HepG2 cell lines.

- Neurotoxicity : The compound did not influence critical cytochrome P450 isoforms (CYP3A4/CYP2D6), supporting its safety profile for further development .

Case Studies

- Case Study on Seizure Models : In a focused study involving various seizure models, N-T-Butyl 2-(Boc-amino)propanamide demonstrated consistent efficacy across multiple tests, indicating its potential as a therapeutic agent for epilepsy management.

- Comparative Study with Other Compounds : When compared with other known anticonvulsants, this compound showed a unique mechanism that separates its therapeutic effects from common side effects associated with existing treatments .

特性

IUPAC Name |

tert-butyl N-[1-(tert-butylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-8(9(15)14-11(2,3)4)13-10(16)17-12(5,6)7/h8H,1-7H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJVSEQFUIKLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。